D-Iditol

Descripción

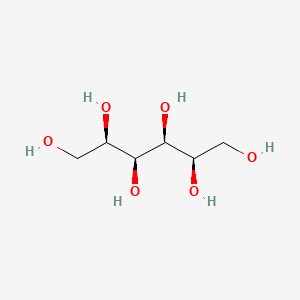

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336594, DTXSID401336595 | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS] | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |

| Record name | D-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25878-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24557-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iditol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibrinogens | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibrinogens | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDITOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of D-Iditol

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of D-Iditol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a naturally occurring sugar alcohol (or alditol), a six-carbon polyol. It is a stereoisomer of sorbitol and mannitol. The systematic IUPAC name for this compound is (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.[1][2][3]

Molecular Structure:

The structure of this compound is characterized by a hexane backbone with hydroxyl (-OH) groups attached to each carbon atom. The specific stereochemistry at carbons 2, 3, 4, and 5 defines it as this compound.

A two-dimensional representation of the this compound structure can be generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation: O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder or a colorless, highly viscous liquid.[4][5] Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| Identifiers | ||

| IUPAC Name | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol | [1][3] |

| CAS Number | 25878-23-3 | [1][6][7] |

| Molecular Formula | C₆H₁₄O₆ | [1][7] |

| Molecular Weight | 182.17 g/mol | [1][7][8] |

| Physical Properties | ||

| Melting Point | 74-78 °C | [5] |

| Boiling Point | 230 °C | [5][8][9] |

| Density | 1.596 g/cm³ (Predicted) | [8] |

| Specific Rotation [α]²⁰/D | +2.0° to +5.0° (c=1, H₂O) | [5][9] |

| Solubility | ||

| Water | Soluble | [4][9] |

| PBS (pH 7.2) | 5 mg/mL | [6] |

| DMSO | 2 mg/mL | [6] |

| DMF | 1 mg/mL | [6] |

| Ethanol | Insoluble | [6] |

Experimental Protocols

Biotechnological Production of this compound from D-Sorbose

A key method for producing this compound involves the microbial conversion of D-sorbose using the yeast Rhodotorula rubra. The following protocol is based on the findings of Sasahara and Izumori (1999).[1]

Objective: To convert D-sorbose to this compound using whole-cell catalysis with Rhodotorula rubra.

Materials and Reagents:

-

Rhodotorula rubra strain (e.g., RY10)

-

D-fructose (for cell culture)

-

D-sorbose (substrate)

-

Ethanol

-

Standard yeast culture medium components (e.g., yeast extract, peptone)

-

Centrifuge

-

Incubator/shaker

-

Reaction vessel/bioreactor

Methodology:

-

Cell Culture and Growth:

-

Inoculate Rhodotorula rubra into a suitable culture medium containing D-fructose as the primary carbon source. D-fructose has been shown to yield cells with high conversion potential.[1]

-

Incubate the culture under appropriate conditions (temperature, pH, agitation) to achieve sufficient cell growth.

-

Harvest the cells by centrifugation and wash them to prepare a resting cell suspension.

-

-

Conversion Reaction:

-

Prepare a reaction mixture containing the washed Rhodotorula rubra cells and D-sorbose at a desired concentration (e.g., 1.0% to 5.0% w/v).[1]

-

To enhance the reaction rate, add ethanol to the mixture to a final concentration of 1.0%.[1]

-

Maintain the reaction under controlled conditions (e.g., temperature, pH).

-

Due to ethanol consumption or evaporation, supplement the reaction with additional ethanol at regular intervals (e.g., every 48 hours) to maintain the 1.0% concentration.[1]

-

-

Product Isolation and Identification:

-

Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion is achieved (e.g., up to 95.0% conversion for 2.0% D-sorbose), terminate the reaction.[1]

-

Separate the cells from the reaction supernatant by centrifugation or filtration.

-

Isolate and purify this compound from the supernatant using chromatographic techniques.

-

Confirm the identity of the product as this compound through analytical methods such as HPLC, infrared spectroscopy, optical rotation, and melting point measurements.[1]

-

Experimental workflow for this compound production.

Biological Significance and Pathways

Role in Galactokinase Deficiency

This compound, along with its stereoisomer L-Iditol (also known as sorbitol) and galactitol, is implicated in the pathophysiology of galactosemia. Specifically, in galactokinase deficiency (Galactosemia Type II), a defect in the GALK1 gene prevents the phosphorylation of galactose, the first step in the Leloir pathway of galactose metabolism.[4][10] This blockage leads to the accumulation of galactose, which is then shunted into an alternative pathway where aldose reductase reduces it to its corresponding sugar alcohol, galactitol. The accumulation of these polyols, including iditol, in tissues like the eye lens is a primary cause of cataract formation.[4][9]

Metabolic fate of galactose in galactokinase deficiency.

Inhibition of α-Glucosidase

This compound has been shown to be an inhibitor of α-glucosidase I, an enzyme involved in the processing of N-linked glycoproteins.[6] More broadly, α-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes.[11] These inhibitors act in the small intestine to delay the absorption of carbohydrates by competitively inhibiting enzymes that break down complex carbohydrates into absorbable monosaccharides.[11][12] By slowing this process, they reduce the postprandial spike in blood glucose levels.[5][12] The inhibitory action of this compound on glucosidase I suggests its potential role in modulating glycoprotein processing.

Mechanism of α-glucosidase inhibition by compounds like this compound.

References

- 1. Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 4. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Galactokinase Deficiency: Background, Epidemiology, Prognosis [emedicine.medscape.com]

- 10. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chiral Centers of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of D-Iditol, a six-carbon sugar alcohol. This compound and its stereoisomers are of interest to researchers in various fields, including biochemistry and drug development, due to their unique structural characteristics and potential biological activities. This document details the chiral centers of this compound, its relationship to other hexitols, and provides an experimental protocol for its microbial production.

Stereochemistry of this compound

This compound, a member of the hexitol family of sugar alcohols, possesses a unique stereochemical arrangement that defines its physical and biological properties. Its systematic IUPAC name is (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol . This nomenclature precisely describes the three-dimensional orientation of the hydroxyl groups attached to its four chiral centers.

Chiral Centers

This compound has four chiral centers located at carbons 2, 3, 4, and 5 of its hexane backbone. The specific configuration of these centers, designated as R or S according to the Cahn-Ingold-Prelog priority rules, is as follows:

-

C-2: R configuration

-

C-3: S configuration

-

C-4: S configuration

-

C-5: R configuration

The Fischer projection of this compound, which illustrates the arrangement of its hydroxyl groups, is presented below. This two-dimensional representation is crucial for understanding its stereochemical relationships with other sugars and sugar alcohols.

Stereochemical Relationships

This compound is stereochemically related to other important monosaccharides and their corresponding sugar alcohols. Understanding these relationships is fundamental for researchers working on carbohydrate chemistry and metabolism.

Enantiomeric Relationship: this compound and L-Iditol

This compound is the enantiomer of L-Iditol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The chiral centers of L-Iditol have the opposite configuration to those of this compound: (2S,3R,4R,5S).

Relationship to Parent Sugar: D-Idose

This compound is the reduction product of the aldehyde group of D-Idose, a rare aldohexose sugar. The catalytic hydrogenation or enzymatic reduction of D-Idose yields this compound.

The following diagram illustrates the key stereochemical relationships between this compound, its enantiomer L-Iditol, and its parent sugar D-Idose.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing key data points for researchers.

| Property | Value |

| Molecular Formula | C₆H₁₄O₆ |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 25878-23-3 |

| IUPAC Name | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol |

| Melting Point | 74-78 °C |

| Optical Rotation [α]D | +2.0° to +5.0° (c=1, H₂O) |

Experimental Protocol: Microbial Production of this compound

A cited method for the production of this compound involves the microbial conversion of D-sorbose using the yeast Rhodotorula rubra.[1]

Materials and Methods

Microorganism: Rhodotorula rubra strain RY10, isolated from miso paste.

Culture Medium: A suitable growth medium for the yeast, with D-fructose identified as a carbon source that yields cells with high conversion potential.

Reaction Mixture:

-

D-sorbose (1.0% to 5.0% w/v)

-

Washed cells of Rhodotorula rubra

-

Ethanol (maintained at a concentration of 1.0% v/v)

Protocol:

-

Cell Culture: Cultivate Rhodotorula rubra RY10 in a suitable medium containing D-fructose to obtain a sufficient cell mass.

-

Cell Harvesting and Washing: Harvest the yeast cells by centrifugation and wash them to remove residual medium components.

-

Conversion Reaction:

-

Prepare a reaction mixture containing the desired concentration of D-sorbose and the washed yeast cells.

-

Add ethanol to the reaction mixture to an initial concentration of 1.0%.

-

Incubate the reaction mixture under appropriate conditions (e.g., temperature, pH, and agitation).

-

To enhance the conversion rate, supplement the reaction with ethanol at 48-hour intervals to maintain a 1.0% concentration.

-

-

Monitoring and Product Identification:

-

Monitor the conversion of D-sorbose to this compound over time using High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, isolate the product.

-

Confirm the identity of the product as this compound through various analytical techniques, including:

-

Infrared (IR) spectroscopy

-

Optical rotation measurement

-

Melting point determination

-

-

Results: This method has been reported to achieve high conversion ratios of D-sorbose to this compound, with final conversion ratios reaching up to 95.0% with a 2.0% D-sorbose concentration.[1]

The following workflow diagram outlines the key steps in the microbial production of this compound.

References

A Technical Guide to the Physical and Chemical Properties of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (alditol), is a naturally occurring polyol that has garnered increasing interest within the scientific community. As a fungal metabolite, it plays a role in certain biological processes and has been identified as a potential therapeutic agent, notably for its antitumor activity and specific enzyme inhibition.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound, with the systematic name (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol, is a stereoisomer of sorbitol and mannitol.[3] Its distinct spatial arrangement of hydroxyl groups confers unique physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₄O₆ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 74-78 °C | [4][5] |

| Boiling Point | 230 °C (decomposes) | [5][6] |

| Density | 1.596 g/cm³ (predicted) | [5][7] |

| Solubility | Soluble in water. Soluble in DMF (1 mg/ml), DMSO (2 mg/ml), and PBS (pH 7.2) (5 mg/ml). Insoluble in ethanol. | [3][7][8][9] |

| Optical Rotation | [α]20/D = +2° to +5° (c=1 in H₂O) | [4] |

| pKa | 13.14 ± 0.20 (predicted) | [7] |

Experimental Protocols

Synthesis of this compound from D-Sorbose via Fermentation

This compound can be produced from D-sorbose through a fermentation process utilizing the yeast Rhodotorula rubra.[1] The following protocol is based on established methodologies for the bioconversion of sugars.

a. Materials and Reagents:

-

Rhodotorula rubra (e.g., strain RY10)

-

D-Sorbose

-

Yeast extract

-

Peptone

-

D-Glucose (for inoculum culture)

-

Phosphate buffer (pH 6.0)

-

Ethanol

-

Centrifuge

-

Shaking incubator

-

Fermenter

b. Experimental Workflow:

Caption: Workflow for the synthesis of this compound via fermentation.

c. Detailed Methodology:

-

Inoculum Preparation: A loopful of Rhodotorula rubra is inoculated into a sterile medium containing yeast extract, peptone, and D-glucose. The culture is incubated at 30°C for 24-48 hours with shaking to obtain a sufficient cell density.

-

Fermentation: The production medium, containing D-sorbose as the primary carbon source, yeast extract, and peptone in a phosphate buffer (pH 6.0), is prepared and sterilized in a fermenter. The fermenter is then inoculated with the seed culture. Fermentation is carried out at 30°C with controlled aeration and agitation. Ethanol may be added periodically to the medium to enhance the conversion rate.

-

Harvesting and Cell Separation: After a predetermined fermentation time (e.g., 72-96 hours), the broth is harvested. The yeast cells are separated from the supernatant by centrifugation. The resulting supernatant contains this compound.

Purification of this compound from Fermentation Broth

The crude this compound solution obtained from fermentation requires purification to remove residual sugars, proteins, and other impurities.

a. Materials and Reagents:

-

Crude this compound supernatant

-

Activated charcoal

-

Ethanol (absolute)

-

Cation exchange resin

-

Anion exchange resin

-

Rotary evaporator

-

Crystallization vessel

b. Experimental Workflow:

Caption: General workflow for the purification of this compound.

c. Detailed Methodology:

-

Decolorization: The supernatant is treated with activated charcoal to remove pigments and other colored impurities. The mixture is stirred and then filtered.

-

Ion Exchange Chromatography: The decolorized solution is passed through a column packed with a strong acid cation exchange resin followed by a column with a weak base anion exchange resin to remove salts and charged impurities.

-

Concentration: The deionized solution is concentrated under reduced pressure using a rotary evaporator to obtain a viscous syrup.

-

Crystallization: The concentrated syrup is dissolved in a minimal amount of hot water, and absolute ethanol is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.

-

Isolation and Drying: The this compound crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Analytical Methods

a. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a Refractive Index Detector (RID).

-

Column: A column suitable for sugar alcohol separation (e.g., Aminex HPX-87C or a similar ion-exchange column).

Chromatographic Conditions:

-

Mobile Phase: Degassed, HPLC-grade water.

-

Flow Rate: 0.5 - 0.7 mL/min.

-

Column Temperature: 80-85 °C.

-

Injection Volume: 10-20 µL.

-

Detector: RID maintained at a constant temperature (e.g., 40 °C).

Procedure:

-

Prepare a standard solution of this compound of known concentration in HPLC-grade water.

-

Dissolve the synthesized this compound sample in HPLC-grade water.

-

Filter both the standard and sample solutions through a 0.45 µm syringe filter.

-

Inject the standard solution to determine the retention time and establish a calibration curve.

-

Inject the sample solution and identify the this compound peak based on the retention time.

-

Calculate the purity of the sample by comparing the peak area to the calibration curve.

b. Structural Characterization by NMR and FT-IR Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts and coupling constants of the protons will confirm the structure.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts will correspond to the six carbon atoms in the this compound molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and a complex fingerprint region with C-O stretching and C-C bending vibrations, which can be compared to reference spectra of polyols.[9]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit specific biological activities of interest to the pharmaceutical industry.

Enzyme Inhibition

This compound is a known inhibitor of glucosidase I, while it does not inhibit glucosidase II.[8][10] Glucosidase I is an enzyme involved in the N-linked glycosylation of proteins, a critical process for proper protein folding and function. The inhibition of this enzyme can have significant downstream effects.

Alpha-glucosidase inhibitors, in general, act by competitively and reversibly binding to the active site of the enzyme, thereby preventing the cleavage of complex carbohydrates into absorbable monosaccharides.[11][12] This mechanism is particularly relevant in the context of managing postprandial hyperglycemia in diabetes.

References

- 1. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. D-Mannitol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling D-Iditol: A Technical Guide to its Natural Occurrences, Biosynthesis, and Analysis

For Immediate Release

[City, State] – December 17, 2025 – This technical guide provides a comprehensive overview of D-Iditol, a naturally occurring sugar alcohol, for researchers, scientists, and professionals in drug development. The document details its natural sources, biosynthetic pathways, and analytical methodologies for its quantification, presenting key data in structured tables and process diagrams to facilitate understanding and further research.

Natural Occurrences and Sources of this compound

This compound is primarily recognized as a fungal metabolite. Its most well-documented natural source is the yeast Rhodotorula rubra RY10, which was first isolated from miso paste.[1][2] This yeast is capable of converting D-sorbose into this compound. While the presence of this compound in other fungi, plants, or animals is not extensively documented, the related sugar alcohol L-iditol and its metabolic pathways have been identified in various organisms, including apples, suggesting potential broader, yet undiscovered, occurrences of its stereoisomer, this compound. Further research into the distribution of this compound in a wider range of natural sources is warranted.

Biosynthesis and Metabolic Pathways

The primary known biosynthetic pathway for this compound involves the reduction of D-sorbose. In the yeast Rhodotorula rubra RY10, this conversion is a key metabolic process.[1][2] The enzyme responsible for this reaction is likely a D-sorbose reductase, an oxidoreductase that utilizes a cofactor such as NADPH to reduce the keto group of D-sorbose to a hydroxyl group, forming this compound.

Conversely, the catabolism of this compound involves its oxidation back to D-sorbose, a reaction catalyzed by this compound 2-dehydrogenase. This enzyme is a member of the oxidoreductase family and is involved in fructose and mannose metabolism.

The following diagram illustrates the biosynthetic pathway from D-sorbose to this compound.

Quantitative Data

The production of this compound from D-sorbose by Rhodotorula rubra RY10 has been quantified under specific experimental conditions. The conversion ratio is influenced by the initial concentration of D-sorbose.

| D-Sorbose Concentration (%) | Final Conversion Ratio (%) |

| 1.0 | 82.7[2] |

| 2.0 | 95.0[2] |

| 3.0 | 93.7[2] |

| 5.0 | 78.0[2] |

| Table 1: Conversion of D-Sorbose to this compound by Washed Cells of Rhodotorula rubra RY10. |

Experimental Protocols

Production of this compound by Rhodotorula rubra RY10

A detailed protocol for the production of this compound using Rhodotorula rubra can be adapted from the work of Sasahara et al. (1999). The general workflow is as follows:

Methodology:

-

Yeast Cultivation: Rhodotorula rubra RY10 is cultured in a suitable medium (e.g., a medium containing D-fructose to induce high conversion potential) with aeration.

-

Cell Harvesting: The yeast cells are harvested by centrifugation and washed to remove residual medium.

-

Biotransformation: The washed cells are resuspended in a solution containing D-sorbose at the desired concentration. The reaction mixture is incubated, and ethanol can be added to accelerate the conversion rate.[2]

-

Product Recovery: After the conversion is complete, the cells are separated from the reaction mixture by centrifugation.

-

Purification: this compound can be purified from the supernatant using chromatographic techniques. A common approach for separating polyols is through ion-exchange chromatography or by forming chemical derivatives followed by crystallization.[3]

-

Identification and Quantification: The purified this compound is identified and quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, optical rotation measurements, and melting point determination.[2]

Quantification of this compound by HPLC

A robust method for the quantification of this compound and other sugar alcohols is High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Instrumentation:

-

HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

-

Analytical column suitable for sugar alcohol separation (e.g., a lead-based or ion-exclusion column).

Chromatographic Conditions (General Example):

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 60-85 °C.

-

Detector: Refractive Index Detector (RID).

Sample Preparation:

-

Fermentation Broth: Centrifuge the fermentation broth to remove yeast cells.

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

-

Standard Solutions: Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Biological Activity and Potential Applications

Preliminary research suggests that this compound may possess potential antitumor activity.[1] Additionally, it has been shown to inhibit glucosidase I, an enzyme involved in glycoprotein processing, at a concentration of approximately 1 mM.[4] These findings indicate that this compound could be a valuable molecule for further investigation in the context of cancer research and as a potential therapeutic agent.

This technical guide serves as a foundational resource for the scientific community, providing essential information on the natural occurrences, biosynthesis, and analytical methodologies for this compound. Further research is encouraged to explore its full potential in various scientific and industrial applications.

References

A Technical Guide to D-Iditol's Role in the Polyol Metabolic Pathway

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose into fructose.[1][2] Under normal physiological conditions, this pathway accounts for less than 3% of glucose metabolism.[3] However, in hyperglycemic states, such as uncontrolled diabetes mellitus, the flux of glucose through the polyol pathway can increase to over 30%.[3][4] This significant upregulation is strongly implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[5][6] The pathway's overactivation leads to the accumulation of its intermediate, sorbitol, causing osmotic stress, and disrupts the cellular redox balance by altering the ratios of NADPH/NADP+ and NADH/NAD+.[4] This guide provides an in-depth examination of the polyol pathway, with a specific focus on the role of D-Iditol, a related polyol, as a substrate within this metabolic route.

The Core Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions that bypass the initial hexokinase-mediated phosphorylation of glucose.

-

Glucose Reduction: The first and rate-limiting step is the reduction of glucose to sorbitol (also known as D-glucitol).[1] This reaction is catalyzed by the enzyme aldose reductase (AR; EC 1.1.1.21) and utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, which is oxidized to NADP+.[5] Aldose reductase has a low affinity (a high Michaelis constant, Kₘ) for glucose, meaning this reaction becomes significant only during periods of high intracellular glucose concentration.[1]

-

Sorbitol Oxidation: The second step is the oxidation of sorbitol to fructose.[7] This reaction is catalyzed by sorbitol dehydrogenase (SDH; EC 1.1.1.14), which is also known as L-iditol 2-dehydrogenase.[8][9] This step uses nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

The net effect of this pathway is the conversion of glucose to fructose at the expense of NADPH and NAD+, leading to a decrease in NADPH and an increase in NADH.[4]

This compound as a Substrate in the Polyol Pathway

While sorbitol is the primary substrate for sorbitol dehydrogenase in the context of glucose metabolism, the enzyme exhibits broad substrate specificity.[8][10]

This compound and Sorbitol Dehydrogenase (L-Iditol 2-Dehydrogenase)

Sorbitol dehydrogenase (SDH), systematically named L-iditol 2-dehydrogenase, is capable of acting on a variety of polyols.[8][11] Studies on sheep liver SDH have demonstrated that This compound is a substrate for the enzyme, which catalyzes its reversible, NAD+-linked oxidation to D-sorbose.[10][12] This confirms that this compound can be metabolized within the second step of the polyol pathway, contributing to the production of NADH. The enzyme acts on numerous sugar alcohols, including L-iditol, D-glucitol (sorbitol), D-xylitol, and D-galactitol, with varying efficiencies depending on the source tissue.[8]

This compound 2-Dehydrogenase

Separate from the primary SDH of the polyol pathway, another enzyme, This compound 2-dehydrogenase (EC 1.1.1.15), specifically catalyzes the oxidation of this compound to D-sorbose using NAD+ as a cofactor.[13][14] This enzyme, also called D-sorbitol dehydrogenase, participates in pentose and glucuronate interconversions as well as fructose and mannose metabolism.[14] Its distinct role suggests alternative metabolic fates for this compound that are related to but separate from the main glucose-driven polyol pathway.

References

- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 2. eclinpath.com [eclinpath.com]

- 3. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EC 1.1.1.14 [iubmb.qmul.ac.uk]

- 9. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Substrate specificity of sheep liver sorbitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 12. Substrate specificity of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 14. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

The Pathogenesis of D-Iditol Accumulation in Galactokinase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase deficiency, a type II galactosemia, is an autosomal recessive disorder characterized by a block in the primary pathway of galactose metabolism. This guide provides an in-depth examination of the biochemical consequences of this enzymatic defect, focusing on the accumulation of the polyol D-iditol (galactitol). A comprehensive overview of the metabolic pathways, quantitative analysis of key metabolites, and detailed experimental protocols are presented to facilitate further research and therapeutic development.

Introduction

Galactosemia refers to a group of inherited metabolic disorders that impair the body's ability to metabolize galactose, a monosaccharide primarily derived from lactose in dairy products. Galactokinase deficiency is caused by mutations in the GALK1 gene, leading to a dysfunctional galactokinase enzyme.[1] This enzyme catalyzes the initial phosphorylation of galactose to galactose-1-phosphate, the first committed step in the Leloir pathway of galactose metabolism.[1][2] A deficiency in galactokinase activity disrupts this primary metabolic route, causing an accumulation of galactose in the blood (galactosemia) and its excretion in the urine (galactosuria).[1] The primary clinical manifestation of galactokinase deficiency is the formation of bilateral cataracts in infants, a direct consequence of the toxic accumulation of this compound in the lens.[1][2]

Biochemical Mechanism of this compound Accumulation

Under normal physiological conditions, galactose is efficiently converted to glucose-1-phosphate via the Leloir pathway. However, in galactokinase deficiency, the buildup of galactose shunts it into an alternative metabolic route known as the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound (galactitol).[2]

Aldose reductase is a member of the aldo-keto reductase superfamily and is found in various tissues, including the lens of the eye, nerves, and kidneys.[2] This enzyme has a broad substrate specificity and can reduce various aldehydes and ketones. The accumulation of this compound within the lens fibers creates an osmotic gradient, leading to an influx of water, cellular swelling, and eventual opacification of the lens, resulting in cataracts.[1][2]

Signaling Pathway of this compound Accumulation

Caption: Metabolic fate of galactose in galactokinase deficiency.

Quantitative Analysis of Metabolites

The diagnosis and monitoring of galactokinase deficiency rely on the quantitative analysis of key metabolites in biological fluids. The following tables summarize typical concentrations of galactose and this compound in affected individuals compared to healthy controls.

| Metabolite | Fluid | Patient Group | Concentration Range | Reference |

| Galactose | Blood | Galactokinase Deficiency (untreated) | 8,892 ± 5,243 µmol/L | [3] |

| Blood | Galactokinase Deficiency (treated) | 36.5 ± 49.3 µmol/L | [3] | |

| Blood | Healthy Controls | < 5 mg/dL | [2] | |

| Urine | Galactokinase Deficiency (untreated) | 31,820 ± 32,103 µmol/mmol creatinine | [3] | |

| Urine | Galactokinase Deficiency (treated) | 30.0 ± 36.1 µmol/mmol creatinine | [3] | |

| This compound (Galactitol) | Red Blood Cells | Galactokinase Deficiency (untreated) | 1,584 ± 584 µmol/L | [3] |

| Red Blood Cells | Galactokinase Deficiency (treated) | 12.3 ± 9.4 µmol/L | [3] | |

| Red Blood Cells | Classic Galactosemia (treated) | 5.98 ± 1.2 µM | [4] | |

| Red Blood Cells | Healthy Controls | 0.73 ± 0.31 µM | [4] | |

| Urine | Galactokinase Deficiency (untreated) | 11,724 ± 4,496 µmol/mmol creatinine | [3] | |

| Urine | Galactokinase Deficiency (treated) | 236 ± 116 µmol/mmol creatinine | [3] | |

| Urine | Galactosemic Patients (< 1 year) | 397-743 mmol/mol creatinine | [5] | |

| Urine | Healthy Controls (< 1 year) | 8-107 mmol/mol creatinine | [5] | |

| Urine | Healthy Controls (> 6 years) | 2-5 mmol/mol creatinine | [5] |

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principle of stable isotope dilution GC-MS for the accurate quantification of this compound in urine.[5][6]

Materials:

-

Urine sample

-

D-[UL-13C]galactitol (internal standard)

-

Anion and cation exchange resins

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To 1 mL of urine, add a known amount of D-[UL-13C]galactitol as an internal standard.

-

Purification: Pass the sample through tandem anion and cation exchange columns to remove interfering substances.

-

Lyophilization: Freeze-dry the purified sample to complete dryness.

-

Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a capillary column suitable for sugar analysis (e.g., DB-5ms).

-

Temperature Program: An initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for this compound-TMS and its stable isotope-labeled internal standard.

-

Galactokinase Enzyme Activity Assay in Red Blood Cells

This assay measures the activity of galactokinase in red blood cell lysates.[7]

Materials:

-

Heparinized whole blood

-

[1-14C]-Galactose

-

ATP solution

-

Tris-HCl buffer (pH 7.4)

-

DEAE-cellulose paper discs

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Lysate Preparation: Wash red blood cells with saline and lyse with cold deionized water.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, and the red blood cell lysate.

-

Enzyme Reaction: Initiate the reaction by adding [1-14C]-galactose to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper disc to stop the reaction. The negatively charged galactose-1-phosphate binds to the positively charged paper.

-

Washing: Wash the paper discs extensively with deionized water to remove unreacted [1-14C]-galactose.

-

Quantification: Place the dried paper discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radioactive galactose-1-phosphate formed per unit of time and protein concentration.

Experimental Workflow

Caption: General workflow for metabolite analysis and enzyme assay.

Conclusion

The accumulation of this compound is a central pathogenic event in galactokinase deficiency, directly leading to the development of cataracts. Understanding the underlying biochemical mechanisms and having robust analytical methods for the quantification of key metabolites are crucial for early diagnosis, monitoring of dietary therapy, and the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to improve the outcomes for individuals with this rare metabolic disorder.

References

- 1. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 2. Galactokinase deficiency: a treatable cause of bilateral cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Features and outcome of galactokinase deficiency in children diagnosed by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galactokinase – Supra-Regional Assay Service [sas-centre.org]

Uncharted Territory: The Therapeutic Potential of D-Iditol in Oncology Remains Largely Unexplored

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. While the sugar alcohol D-Iditol has been noted in chemical and biological contexts, a thorough investigation into its potential therapeutic or antitumor activities reveals a significant gap in the current scientific literature. At present, there is a notable absence of comprehensive studies, quantitative data, and detailed experimental evidence to support any claims of its efficacy in cancer treatment.

This compound is recognized as a fungal metabolite and a sugar alcohol that can accumulate in cases of galactokinase deficiency.[1][2] Some commercial suppliers of this compound suggest it "may have potential antitumour activity," a statement that appears to be speculative rather than based on robust scientific findings.[1][3] A review of published research fails to uncover any in-vitro or in-vivo studies that specifically investigate the effects of this compound on cancer cells or tumor models.

This lack of specific research means that key metrics and information crucial for a technical guide are unavailable, including:

-

Quantitative Antitumor Data: There is no published data on the half-maximal inhibitory concentration (IC50) of this compound against any cancer cell line, nor are there reports on its ability to inhibit tumor growth in animal models.

-

Detailed Experimental Protocols: Without primary research, it is not possible to provide methodologies for assays such as cell viability, apoptosis induction, or cell cycle analysis as they pertain to this compound.

-

Identified Signaling Pathways: The molecular mechanisms through which this compound might exert any biological effects, including potential antitumor activity, have not been elucidated. Consequently, no signaling pathways have been associated with its action in a cancer context.

One of the few specific biochemical activities reported for this compound is its ability to inhibit glucosidase I at a concentration of approximately 1 mM.[4] While glucosidase I is involved in glycoprotein processing, which can be relevant in cancer biology, a direct link between this inhibition and any antitumor effect of this compound has not been established or investigated.

For the purpose of illustrating what a comprehensive investigation into a novel compound's antitumor potential would entail, this guide outlines hypothetical experimental workflows and signaling pathways that would need to be explored.

Hypothetical Experimental Workflow

Should research into the antitumor potential of this compound be undertaken, a logical progression of experiments would be necessary to validate any claims of efficacy. The following diagram illustrates a standard workflow for assessing a compound's anti-cancer properties.

Caption: A standard workflow for evaluating the antitumor potential of a novel compound.

Potential Signaling Pathways for Investigation

If this compound were to exhibit antitumor properties, its mechanism of action would likely involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The diagram below depicts a hypothetical scenario where this compound induces apoptosis, a common mechanism for anti-cancer drugs.

References

The Biochemical Function of D-Iditol in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, primarily functions as a metabolic intermediate within the polyol pathway. Its cellular significance is intrinsically linked to the activity of this pathway, which has been implicated in the pathophysiology of diabetic complications. While this compound's role as a direct signaling molecule remains to be elucidated, its impact on cellular homeostasis, particularly under hyperglycemic conditions, and its inhibitory effect on specific enzymes such as glucosidase I, warrant detailed investigation. This technical guide provides a comprehensive overview of the biochemical functions of this compound, its metabolic context, and its potential implications for cellular processes and drug development.

Introduction

This compound is a polyol, or sugar alcohol, that exists as one of the stereoisomers of hexane-1,2,3,4,5,6-hexol. In biological systems, it is primarily recognized for its participation in the polyol pathway, also known as the sorbitol pathway. This metabolic route provides an alternative pathway for glucose metabolism, particularly when intracellular glucose levels are elevated. The accumulation of this compound and other polyols has been associated with cellular stress, highlighting its importance in various pathological conditions.

The Polyol Pathway: The Primary Metabolic Context of this compound

The polyol pathway is a two-step metabolic sequence that converts glucose to fructose. This compound is not a direct intermediate in the main glucose-to-fructose conversion but is closely related through the activity of specific dehydrogenases that act on various sugar alcohols.

The central enzyme in the context of this compound metabolism is This compound 2-dehydrogenase (EC 1.1.1.15), also known as sorbitol dehydrogenase. This enzyme catalyzes the reversible oxidation of this compound to D-sorbose, utilizing NAD+ as a cofactor.[1][2]

The core reaction is as follows:

This compound + NAD⁺ ⇌ D-Sorbose + NADH + H⁺

This reaction is embedded within the broader context of the polyol pathway, which primarily involves the following two steps:

-

Aldose Reductase: Glucose is reduced to sorbitol. This reaction consumes NADPH.

-

Sorbitol Dehydrogenase (which includes this compound 2-dehydrogenase activity): Sorbitol is oxidized to fructose. This reaction generates NADH.

Under hyperglycemic conditions, the increased flux through the polyol pathway can lead to several cellular consequences:

-

Osmotic Stress: The accumulation of sorbitol and potentially other polyols like iditol, which do not readily cross cell membranes, increases intracellular osmotic pressure, leading to cell swelling and damage.[3][4]

-

Oxidative Stress: The depletion of NADPH by aldose reductase impairs the regeneration of the major intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion compromises the cell's ability to scavenge reactive oxygen species (ROS), leading to oxidative stress.[3][4]

-

Increased NADH/NAD⁺ Ratio: The increased activity of sorbitol dehydrogenase leads to an elevated NADH/NAD⁺ ratio, which can disrupt the cellular redox balance and inhibit key metabolic pathways.[3]

The accumulation of iditol is particularly noted in galactokinase deficiency , a genetic disorder that affects galactose metabolism.[5]

Signaling Pathway Diagram

This compound as an Enzyme Inhibitor

Beyond its role as a metabolite, this compound has been shown to exhibit inhibitory activity against specific enzymes, most notably glucosidase I.

Inhibition of Glucosidase I

Glucosidase I is a key enzyme in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. Inhibition of this enzyme can disrupt proper protein folding and processing.

This compound has been identified as an inhibitor of glucosidase I.[6] This inhibition is observed at a concentration of approximately 1 mM, while glucosidase II is not affected at this concentration.[6] This selective inhibition suggests a potential for this compound or its derivatives to be explored as tools for studying glycoprotein processing or as potential therapeutic agents.

Quantitative Data on this compound's Biochemical Interactions

The available quantitative data on the direct biochemical functions of this compound is limited. The following table summarizes the key findings.

| Parameter | Value | Enzyme/Process | Organism/System | Reference |

| Inhibitory Concentration (IC₅₀) | ~1 mM | Glucosidase I | Not specified | [6] |

| Substrate for | - | This compound 2-dehydrogenase | Various | [1][2] |

Experimental Protocols

Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination to measure the activity of this compound 2-dehydrogenase by monitoring the production of NADH.[1][7]

Principle: The activity of this compound 2-dehydrogenase is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ in the presence of this compound.

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0

-

Substrate Solution: 200 mM this compound in Assay Buffer

-

Cofactor Solution: 20 mM NAD⁺ in deionized water

-

Enzyme Sample: Purified or crude enzyme preparation containing this compound 2-dehydrogenase

Procedure:

-

In a quartz cuvette, combine 850 µL of Assay Buffer, 50 µL of Substrate Solution, and 50 µL of Cofactor Solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the Enzyme Sample to the cuvette and mix immediately by inversion.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Experimental Workflow Diagram

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: this compound is separated from other components in the sample by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatography Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amino-propyl column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate or formic acid.

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-¹³C₆) is highly recommended for accurate quantification.

-

Sample Preparation Reagents: Acetonitrile or methanol for protein precipitation, solid-phase extraction (SPE) cartridges if further cleanup is needed.

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample (e.g., 100 µL of plasma), add the internal standard.

-

Precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

(Optional) Further purify the extract using SPE if significant matrix effects are observed.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound from other components using an appropriate chromatographic gradient.

-

Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be optimized.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Construct a calibration curve using known concentrations of this compound standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Pathophysiological Implications and Future Directions

The primary pathophysiological relevance of this compound is linked to the hyperactivity of the polyol pathway in diabetes. The resulting osmotic and oxidative stress contributes to the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4]

The inhibitory effect of this compound on glucosidase I suggests a potential avenue for research into its role in glycoprotein processing and related disorders. However, further studies are required to determine the physiological relevance and therapeutic potential of this inhibition.

Future research should focus on:

-

Elucidating any direct signaling roles of this compound, including potential interactions with cellular receptors or other signaling molecules.

-

Determining the intracellular and tissue-specific concentrations of this compound under various physiological and pathological conditions.

-

Investigating the dose-response effects of this compound on various cellular processes to understand its potential toxicity and therapeutic window.

-

Exploring the role of this compound in non-diabetic pathologies where polyol metabolism may be dysregulated.

Conclusion

This compound's biochemical function is predominantly as a metabolite within the polyol pathway, where its metabolism is closely tied to the cellular redox state and osmotic balance. While its direct role in cellular signaling is not yet established, its involvement in the pathophysiology of diabetic complications and its ability to inhibit glucosidase I make it a molecule of interest for researchers in metabolism, diabetes, and drug development. The methodologies outlined in this guide provide a framework for further investigation into the nuanced roles of this compound in cellular processes.

References

- 1. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. Enzyme Activity Measurement for L-Iditol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

A Comprehensive Technical Guide to the Stereoisomers of Iditol: D-Iditol vs. L-Iditol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iditol, a six-carbon sugar alcohol, exists as a pair of enantiomers, D-Iditol and L-Iditol. These stereoisomers share the same chemical formula and connectivity but differ in their three-dimensional arrangement, leading to distinct physical, chemical, and biological properties. This technical guide provides an in-depth exploration of the core differences between this compound and its enantiomer, L-Iditol, with a focus on their physicochemical characteristics, biological significance, and the experimental protocols for their differentiation and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties: A Tale of Two Enantiomers

While D- and L-Iditol have identical molecular formulas and weights, their chiroptical properties and melting points exhibit key differences that are fundamental to their identification and separation. As enantiomers, they rotate plane-polarized light in equal but opposite directions. This compound is dextrorotatory, indicated by a positive specific rotation, while L-Iditol is levorotatory, with a negative specific rotation.

Table 1: Physicochemical Properties of this compound and L-Iditol

| Property | This compound | L-Iditol |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ |

| Molecular Weight | 182.17 g/mol | 182.17 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Melting Point | 74-78 °C | 77-80 °C |

| Specific Rotation ([α]D) | +2° to +5° (c=1 in H₂O) | -4.1° to -4.5° (c=1 in H₂O) |

| Solubility | Soluble in water (5 mg/mL in PBS pH 7.2) | Soluble in water (50 mg/mL) |

Biological Significance and Metabolic Pathways

The stereochemistry of D- and L-Iditol dictates their interactions with enzymes and their roles in biological systems. Their metabolic fates are distinct, highlighting the stereospecificity of biological processes.

L-Iditol: A Substrate for L-Iditol 2-Dehydrogenase

L-Iditol is a known human and fungal metabolite. A key enzyme in its metabolism is L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the NAD+-dependent oxidation of L-iditol to L-sorbose.[1][2][3][4] This reaction is a part of fructose and mannose metabolism.[1] The enzyme acts on several sugar alcohols, including L-iditol, D-glucitol, D-xylitol, and D-galactitol.[4][5]

This compound (Galactitol): Accumulation in Galactokinase Deficiency

This compound, also known as galactitol, is clinically significant as it accumulates in individuals with galactokinase deficiency, an autosomal recessive metabolic disorder.[6][7][8] In this condition, the enzyme galactokinase is deficient, leading to an inability to metabolize galactose properly. The excess galactose is then reduced to galactitol by aldose reductase.[9] The accumulation of galactitol, particularly in the lens of the eye, leads to the formation of cataracts.[8][10]

Furthermore, this compound has been shown to inhibit glucosidase I, but not glucosidase II, at a concentration of approximately 1 mM.[11]

Experimental Protocols for Differentiation and Analysis

The distinct properties of D- and L-Iditol necessitate specific analytical techniques for their separation and characterization.

Synthesis of D- and L-Iditol

The synthesis of D- and L-Iditol can be achieved from their corresponding idose sugars through reduction. For example, L-Iditol can be prepared by the catalytic hydrogenation of L-sorbose.

Protocol for the Synthesis of L-Iditol from L-Sorbose:

-

Dissolution: Dissolve L-sorbose in deionized water to a concentration of 20-30% (w/v).

-

Catalyst Addition: Add a Raney nickel catalyst to the solution (typically 5-10% by weight of the starting sugar).

-

Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 100-150 °C. Maintain stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Catalyst Removal: Cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting syrup can be crystallized from a solvent such as ethanol to yield pure L-Iditol.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Separation of D- and L-Iditol:

-

Column: Utilize a chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.

-

Mobile Phase: A typical mobile phase for the separation of sugar alcohols is a mixture of n-hexane and ethanol or isopropanol in various ratios (e.g., 90:10 to 70:30 v/v). The optimal ratio should be determined empirically.

-

Sample Preparation: Dissolve a small amount of the iditol sample (D, L, or a mixture) in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Detection: Use a refractive index detector (RID) or a UV detector after derivatization for detection.

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.

Characterization by Polarimetry

Polarimetry is a fundamental technique to distinguish between D- and L-Iditol based on their opposite optical rotations.

Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of the iditol isomer in deionized water at a known concentration (e.g., 1 g/100 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution.

-

Data Acquisition: Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Identification: A positive specific rotation indicates this compound, while a negative value indicates L-Iditol.

Differentiation by NMR Spectroscopy

While the standard ¹H and ¹³C NMR spectra of D- and L-Iditol are identical, their enantiomeric nature can be distinguished by using a chiral derivatizing agent. This converts the enantiomers into diastereomers, which will exhibit distinct NMR spectra.

Protocol for NMR-based Differentiation:

-

Derivatization: React the iditol sample with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This will form diastereomeric esters.

-

NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

-

Spectral Comparison: The chemical shifts of corresponding protons or fluorine atoms in the two diastereomers will be different, allowing for their differentiation and the determination of enantiomeric excess.

Workflow for the Differentiation of D- and L-Iditol

The following workflow outlines a systematic approach for the identification and characterization of an unknown sample of iditol.

Conclusion

The distinction between this compound and L-Iditol extends beyond their opposing optical activities. Their unique stereochemistries govern their interactions within biological systems, leading to different metabolic fates and clinical implications. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these differences is paramount. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the accurate identification, separation, and characterization of these enantiomers, facilitating further research into their specific roles and potential applications.

References

- 1. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. What does l-iditol 2-dehydrogenase mean? [definitions.net]

- 4. EC 1.1.1.14 [iubmb.qmul.ac.uk]

- 5. L-iditol 2-dehydrogenase (NAD+) activity | SGD [yeastgenome.org]

- 6. This compound | 25878-23-3 [chemicalbook.com]

- 7. Iditol - Wikipedia [en.wikipedia.org]

- 8. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 9. Iditol — Wikipédia [fr.wikipedia.org]

- 10. metabolicsupportuk.org [metabolicsupportuk.org]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, holds interest within various scientific domains, including pharmaceutical development and biochemical research. A comprehensive understanding of its thermodynamic properties is crucial for applications ranging from drug formulation and stability to metabolic pathway analysis. This technical guide provides a summary of the available physicochemical data for this compound and its common isomers, D-sorbitol and D-mannitol, due to the limited availability of specific experimental thermodynamic data for this compound. This document also outlines the standard experimental protocols for determining such properties and presents a relevant metabolic pathway involving iditol.

Introduction

This compound is a polyol and an isomer of more common sugar alcohols like sorbitol and mannitol.[1][2] It serves as a chiral molecule in chemical synthesis and has been investigated for its role in biological systems, including its accumulation in galactokinase deficiency.[2][3] Understanding the thermodynamic parameters of this compound, such as its enthalpy of formation, entropy, and heat capacity, is essential for predicting its behavior in various chemical and biological processes, including dissolution, crystallization, and metabolic transformations.